2,4-Dichloro-3-hydroxybenzene-1-sulfonyl chloride
Description
2,4-Dichloro-3-hydroxybenzene-1-sulfonyl chloride is a halogenated aromatic sulfonyl chloride characterized by a benzene ring substituted with two chlorine atoms (positions 2 and 4), a hydroxyl group (position 3), and a sulfonyl chloride group (position 1). This compound’s structure confers unique reactivity, particularly in nucleophilic substitution and coupling reactions, making it valuable in synthesizing pharmaceuticals, agrochemicals, and specialty polymers.
Properties
IUPAC Name |
2,4-dichloro-3-hydroxybenzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl3O3S/c7-3-1-2-4(13(9,11)12)5(8)6(3)10/h1-2,10H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GENLLSAVTRPEQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1S(=O)(=O)Cl)Cl)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination and Sulfonation of Phenolic Precursors
The synthesis typically starts from a suitable chlorinated phenol or benzyl chloride derivative. The key steps involve:
- Chlorination: Introduction of chlorine atoms at the 2 and 4 positions of the benzene ring is performed using chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) under controlled low temperatures (0–5 °C) to avoid over-chlorination or side reactions.
- Sulfonation: The sulfonyl chloride group (-SO₂Cl) is introduced by reaction with chlorosulfonic acid (ClSO₃H) or concentrated sulfuric acid (H₂SO₄) under anhydrous conditions. This step requires precise temperature control and slow reagent addition to ensure regioselectivity and prevent degradation.
| Step | Reagents | Temperature | Time | Notes |
|---|---|---|---|---|
| Chlorination | Cl₂ or SO₂Cl₂ | 0–5 °C | 30–60 min | Slow addition, inert atmosphere |
| Sulfonation | Chlorosulfonic acid (ClSO₃H) | 100–135 °C | 3–5 hours | Controlled heating, anhydrous setup |
This method is supported by examples in the literature where 2,4-dichlorobenzyl chloride is sulfonated to yield the sulfonyl chloride derivative with yields around 70% and purity above 99%.
Industrial Scale Synthesis (Patent-Based Method)
A patented industrial process describes the preparation of 2,4-dichloro-3-hydroxybenzene-1-sulfonyl chloride starting from 2,4-dichlorobenzyl chloride:
- Step A: React 2,4-dichlorobenzyl chloride with chlorosulfonic acid and a catalytic amount of sulfuric acid ("vitriol oil") at 135 °C for 4 hours.
- Step B: Quench the reaction mixture by slow addition into ice water below 2 °C to precipitate the sulfonyl chloride intermediate.
- Step C: Isolate the product by filtration and washing with cold water to obtain the pure sulfonyl chloride.
This process yields a white solid with high purity and is scalable for industrial production.
Alternative Synthetic Routes
Some research protocols involve diazotization and subsequent Sandmeyer-type reactions for introducing chlorine substituents, followed by sulfonyl chloride formation:
- A diazonium salt intermediate is prepared by reacting an amino-substituted precursor with sodium nitrite under acidic conditions at low temperature (-5 °C).
- The diazonium salt is then treated with copper(I) chloride in a solvent mixture containing sulfur dioxide and acetic acid to introduce chlorine substituents.
- Subsequent sulfonylation is performed by chlorosulfonic acid or sulfuryl chloride to afford the sulfonyl chloride functionality.
This method is more complex but allows for the preparation of regioselectively substituted sulfonyl chlorides with high control over substitution patterns.
To confirm the structure and purity of 2,4-dichloro-3-hydroxybenzene-1-sulfonyl chloride, the following spectroscopic techniques are recommended:
| Technique | Key Features and Markers |
|---|---|
| ¹H NMR | Aromatic protons at δ 7.2–8.1 ppm; hydroxyl proton (-OH) at δ 10–12 ppm |
| ¹³C NMR | Signals for sulfonyl carbon and chloro-substituted carbons at δ 125–135 ppm |
| Infrared (IR) | Strong S=O stretching bands near 1170 cm⁻¹; C-Cl stretching near 750 cm⁻¹ |
| Mass Spectrometry (MS) | Molecular ion peak [M]⁺ at m/z 245 consistent with C₆H₃Cl₂O₃S; fragmentation patterns confirm substituent positions |
These data provide definitive proof of the compound’s identity and are essential for quality control.
| Method Type | Starting Material | Key Reagents | Conditions | Yield (%) | Purity (%) | Remarks |
|---|---|---|---|---|---|---|
| Chlorination + Sulfonation | 2,4-Dichlorobenzyl chloride | Cl₂ or SO₂Cl₂, ClSO₃H | 0–5 °C (chlorination), 100–135 °C (sulfonation) | ~70 | >99 | Industrially scalable, patented process |
| Diazotization + Sandmeyer | Amino-substituted benzene | NaNO₂, CuCl, SO₂, ClSO₃H | -5 °C to RT | Variable | High | Complex, regioselective control |
The preparation of 2,4-dichloro-3-hydroxybenzene-1-sulfonyl chloride is well-established through chlorination and sulfonation of chlorinated benzyl precursors. The industrially favored method involves chlorosulfonic acid treatment of 2,4-dichlorobenzyl chloride under controlled heating, followed by quenching and isolation. Alternative synthetic routes using diazotization and Sandmeyer-type reactions exist for specialized applications. Characterization by NMR, IR, and MS ensures the compound's identity and purity. These methods provide robust, scalable, and high-yielding routes suitable for both research and industrial manufacture.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-3-hydroxybenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The specific conditions, such as temperature and pressure, can vary depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonic acids, while reduction reactions may yield sulfonamides.
Scientific Research Applications
2,4-Dichloro-3-hydroxybenzene-1-sulfonyl chloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in the study of enzyme kinetics and protein interactions.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-3-hydroxybenzene-1-sulfonyl chloride involves electrophilic aromatic substitution. In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . This intermediate then undergoes further reactions to yield the final product. The molecular targets and pathways involved in these reactions can vary depending on the specific application and conditions.
Comparison with Similar Compounds
Key Observations :
- The fluorine atom in 3-Chloro-4-fluorobenzenesulfonyl chloride increases electron-withdrawing effects, likely accelerating electrophilic substitution reactions .
- The chloropentanamido side chain in the compound introduces steric bulk and amide functionality, enabling applications in peptide coupling and drug delivery systems .
Target Compound
- Reactivity : The hydroxyl group at position 3 may participate in acid-base reactions or serve as a leaving group under specific conditions. The sulfonyl chloride group facilitates nucleophilic displacement (e.g., with amines or alcohols).
3-Chloro-4-fluorobenzenesulfonyl Chloride
- Reactivity : The fluorine atom stabilizes adjacent positive charges, enhancing reactivity in SNAr (nucleophilic aromatic substitution) reactions.
- Applications : Intermediate in agrochemicals (e.g., herbicides) and fluorinated pharmaceuticals.
4-(5-Chloropentanamido)benzene-1-sulfonyl Chloride
- Reactivity : The amide group enables hydrogen bonding, while the sulfonyl chloride supports crosslinking in polymer chemistry.
- Applications : Drug conjugates, biodegradable polymers, and targeted prodrugs.
Biological Activity
2,4-Dichloro-3-hydroxybenzene-1-sulfonyl chloride, also known as 2,4-Dichlorophenol sulfonyl chloride, is a compound of significant interest in various fields including pharmaceuticals and environmental science. Its biological activity is primarily associated with its interactions with biomolecules, potential toxicity to aquatic organisms, and its utility in synthetic organic chemistry.
- Molecular Formula : C6H4Cl2O3S
- Molecular Weight : 227.07 g/mol
- IUPAC Name : 2,4-Dichloro-3-hydroxybenzene-1-sulfonyl chloride
The biological activity of 2,4-Dichloro-3-hydroxybenzene-1-sulfonyl chloride is largely due to its ability to act as a sulfonating agent. This compound can interact with various biological macromolecules such as proteins and nucleic acids through electrophilic substitution reactions. The sulfonyl chloride group is particularly reactive, allowing for the modification of amino acids and other nucleophilic sites within biomolecules.
Toxicity Studies
Research has indicated that 2,4-Dichloro-3-hydroxybenzene exhibits varying levels of toxicity depending on the organism and exposure conditions.
| Organism | Acute Toxicity (LC50) | Chronic Toxicity |
|---|---|---|
| Daphnia magna | 2,610 µg/L | Chronic limit: 365 µg/L |
| Fathead minnow | 2,600 µg/L | Chronic effects observed at 290-460 µg/L |
The acute toxicity values suggest that this compound poses a risk to freshwater aquatic life, with effects observed at relatively low concentrations .
Antimicrobial Activity
Studies have explored the antimicrobial properties of sulfonyl chlorides, including derivatives of dichlorophenol. These compounds have shown potential against various bacterial strains due to their ability to disrupt cellular processes. For instance, sulfonamide derivatives have been noted for their effectiveness against antibiotic-resistant bacteria .
Case Study 1: Environmental Impact
A study conducted by the EPA examined the environmental persistence of 2,4-Dichlorophenol (a related compound) and its degradation products. The findings indicated that microbial degradation pathways could convert these compounds into less harmful substances such as succinic acid . This highlights the importance of understanding the environmental fate of such chemicals.
Case Study 2: Synthetic Applications
In synthetic organic chemistry, 2,4-Dichloro-3-hydroxybenzene-1-sulfonyl chloride has been utilized as a reagent in various chemical transformations. For example, it has been employed in the synthesis of diaryl sulfone derivatives via Friedel-Crafts sulfonylation reactions, demonstrating its utility in generating biologically active compounds .
Synthesis and Reactivity
Recent studies have focused on optimizing the synthesis of sulfonyl chlorides from phenolic precursors. For instance, efficient methods have been developed for oxychlorination processes that yield high conversions of phenolic compounds to their chlorinated derivatives .
Structure-Activity Relationship (SAR)
Research into the SAR of related compounds has demonstrated that modifications to the phenolic structure can significantly influence biological activity. For example, substituents on the aromatic ring can enhance or diminish antimicrobial efficacy .
Q & A
Q. How can the synthesis of 2,4-dichloro-3-hydroxybenzene-1-sulfonyl chloride be optimized for high purity and yield?
- Methodological Answer : Synthesis optimization requires precise control of reaction conditions. For sulfonyl chloride derivatives, chlorination of the parent sulfonic acid using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) under anhydrous conditions is common . Purification via recrystallization (e.g., using dichloromethane/hexane mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to remove unreacted starting materials and byproducts. Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via melting point analysis and HPLC (>95% purity threshold) .
Q. What spectroscopic techniques are most effective for characterizing 2,4-dichloro-3-hydroxybenzene-1-sulfonyl chloride?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., chlorine and hydroxyl groups). For example, deshielded protons near electronegative substituents appear downfield (δ 7.5–8.5 ppm for aromatic protons) .
- IR Spectroscopy : Confirm sulfonyl chloride (S=O stretch ~1370–1350 cm⁻¹ and 1170–1150 cm⁻¹) and hydroxyl (O–H stretch ~3200–3600 cm⁻¹) functional groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 265.94 for C₆H₃Cl₂O₃S) and fragmentation patterns .
Q. What are the key stability considerations for handling 2,4-dichloro-3-hydroxybenzene-1-sulfonyl chloride?
- Methodological Answer : Hydrolysis is a major stability concern due to the sulfonyl chloride group. Store under inert atmosphere (argon/nitrogen) at –20°C in amber glass vials to prevent moisture absorption and photodegradation . Use anhydrous solvents (e.g., dried DCM) during reactions. Monitor decomposition via TLC or HPLC, observing peaks corresponding to sulfonic acid byproducts .
Advanced Research Questions
Q. How can reaction intermediates of 2,4-dichloro-3-hydroxybenzene-1-sulfonyl chloride be isolated and characterized in multi-step syntheses?
- Methodological Answer : Intermediates (e.g., sulfonamides or ester derivatives) require quenching reactions at controlled timepoints. For example, trap reactive intermediates with nucleophiles like amines, followed by rapid filtration or extraction. Use low-temperature crystallography (e.g., –40°C) to stabilize transient species. Advanced characterization tools include:
Q. What strategies resolve contradictions between computational predictions and experimental data for sulfonyl chloride reactivity?
- Methodological Answer : Discrepancies may arise from solvent effects or transition-state approximations.
- DFT Calculations : Re-optimize geometries using implicit solvent models (e.g., PCM for dichloromethane) .
- Kinetic Studies : Compare experimental rate constants (via UV-Vis or stopped-flow techniques) with computed activation energies .
- Isotopic Labeling : Use ³⁶Cl-labeled compounds to trace reaction pathways and validate mechanisms .
Q. How can crystallographic data for 2,4-dichloro-3-hydroxybenzene-1-sulfonyl chloride be refined when twinning or disorder is present?
- Methodological Answer : For twinned crystals, use SHELXL’s TWIN/BASF commands to model twin domains . For disorder, refine occupancy factors and apply restraints to bond distances/angles. Validate with R-factor convergence (target <5% for high-resolution data). Pair with Hirshfeld surface analysis to identify weak interactions (e.g., Cl···Cl contacts) influencing packing .
Q. What methodologies detect trace impurities in 2,4-dichloro-3-hydroxybenzene-1-sulfonyl chloride, and how are they quantified?
- Methodological Answer :
- GC-MS/LC-MS : Identify low-abundance impurities (e.g., dichlorobenzene derivatives) with detection limits <0.1% .
- Elemental Analysis : Confirm stoichiometry (C, H, N, S content) with <0.3% deviation from theoretical values .
- ICP-OES : Quantify heavy metal residues (e.g., from catalysts) at ppm levels .
Q. How can computational modeling predict the biological activity of derivatives synthesized from 2,4-dichloro-3-hydroxybenzene-1-sulfonyl chloride?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., enzymes with sulfonate-binding pockets). Validate with free-energy perturbation (FEP) calculations .
- QSAR Models : Corrogate substituent effects (e.g., Cl vs. F) on bioactivity using descriptors like Hammett constants (σ) and logP values .
Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
